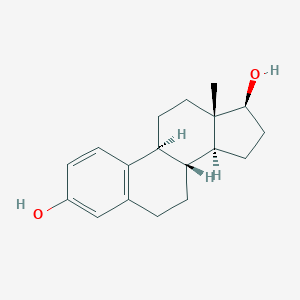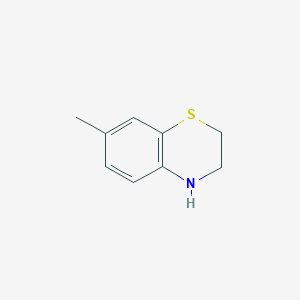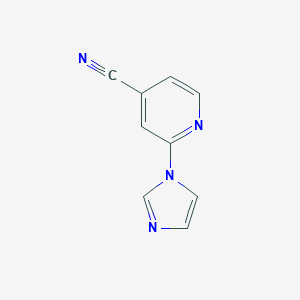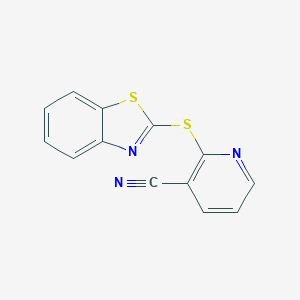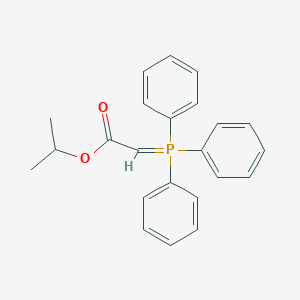
(Isopropyloxycarbonylmethylene)triphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropyloxycarbonylmethylene)triphenylphosphorane is a chemical compound known for its unique structure and versatile applications in various fields of scientific research. It is characterized by the presence of a triphenylphosphorane group attached to an isopropyloxycarbonylmethylene moiety. This compound is widely used in organic synthesis, catalysis, and pharmaceutical development due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyloxycarbonylmethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with isopropyloxycarbonylmethylene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is typically conducted at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropyloxycarbonylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(Isopropyloxycarbonylmethylene)triphenylphosphorane is utilized in a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Pharmaceutical Development: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (Isopropyloxycarbonylmethylene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphorane group can stabilize reaction intermediates, facilitating the formation of desired products. The isopropyloxycarbonylmethylene moiety can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound used in similar applications but lacks the isopropyloxycarbonylmethylene group.
(Methoxycarbonylmethylene)triphenylphosphorane: Similar structure but with a methoxy group instead of an isopropyloxy group.
(Ethoxycarbonylmethylene)triphenylphosphorane: Similar structure but with an ethoxy group instead of an isopropyloxy group.
Uniqueness
(Isopropyloxycarbonylmethylene)triphenylphosphorane is unique due to the presence of the isopropyloxycarbonylmethylene group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively .
Eigenschaften
IUPAC Name |
propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMHHOLXMJJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
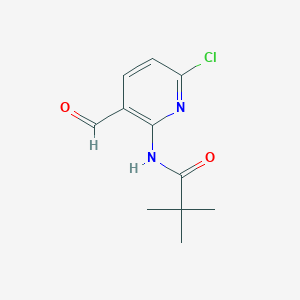
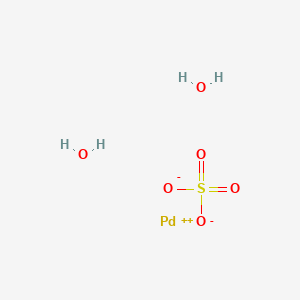

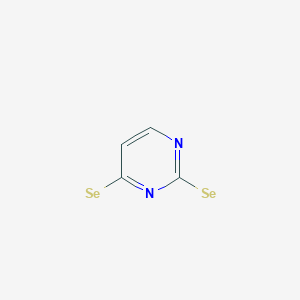
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
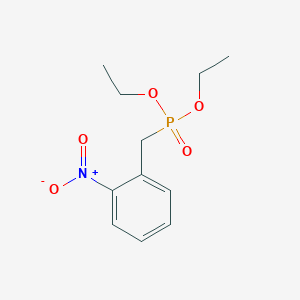
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
